![molecular formula C48H54N3O3P3 B12545869 1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane CAS No. 143255-09-8](/img/structure/B12545869.png)
1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane is a complex organic compound with the molecular formula C48H54N3O3P3. It is known for its unique structure, which includes three diphenylphosphoryl groups attached to a triazonane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane typically involves the reaction of 1,4,7-triazonane with diphenylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The diphenylphosphoryl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .
Aplicaciones Científicas De Investigación
1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane involves its interaction with specific molecular targets. The diphenylphosphoryl groups can coordinate with metal ions, forming stable complexes that exhibit catalytic activity. Additionally, the triazonane ring can interact with biological molecules, potentially influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,4,6-trimethylphenyl)phosphine: Known for its use in catalysis and material science.
Tris(4-methoxyphenyl)phosphine: Utilized in organic synthesis and coordination chemistry.
Tris[2-(diphenylphosphino)ethyl]phosphine: Employed in various coupling reactions and as a ligand in metal complexes.
Uniqueness
1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane is unique due to its combination of diphenylphosphoryl groups and a triazonane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in catalysis, material science, and medicinal chemistry .
Propiedades
Número CAS |
143255-09-8 |
|---|---|
Fórmula molecular |
C48H54N3O3P3 |
Peso molecular |
813.9 g/mol |
Nombre IUPAC |
1,4,7-tris(2-diphenylphosphorylethyl)-1,4,7-triazonane |
InChI |
InChI=1S/C48H54N3O3P3/c52-55(43-19-7-1-8-20-43,44-21-9-2-10-22-44)40-37-49-31-33-50(38-41-56(53,45-23-11-3-12-24-45)46-25-13-4-14-26-46)35-36-51(34-32-49)39-42-57(54,47-27-15-5-16-28-47)48-29-17-6-18-30-48/h1-30H,31-42H2 |
Clave InChI |
POIAEXJJASEQDX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(CCN1CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CCP(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
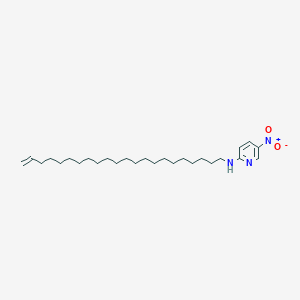
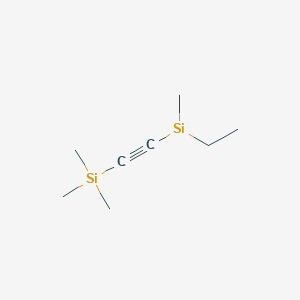
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)
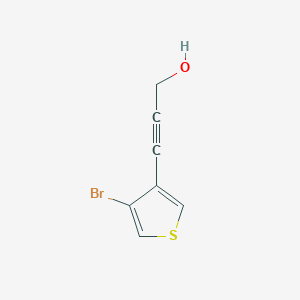
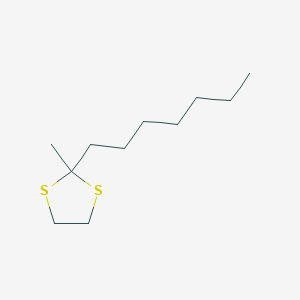
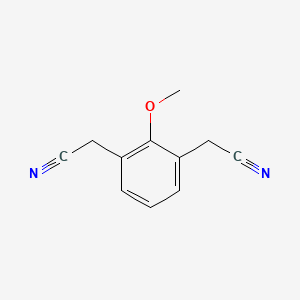
![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)

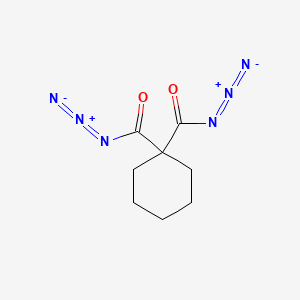


![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
